1,8-Nonadiene, 5-methylene-

CAS No.: 60380-86-1

Cat. No.: VC19582516

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60380-86-1 |

|---|---|

| Molecular Formula | C10H16 |

| Molecular Weight | 136.23 g/mol |

| IUPAC Name | 5-methylidenenona-1,8-diene |

| Standard InChI | InChI=1S/C10H16/c1-4-6-8-10(3)9-7-5-2/h4-5H,1-3,6-9H2 |

| Standard InChI Key | WXNPOFVUDGCEEX-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCC(=C)CCC=C |

Introduction

Molecular Structure and Physical Properties

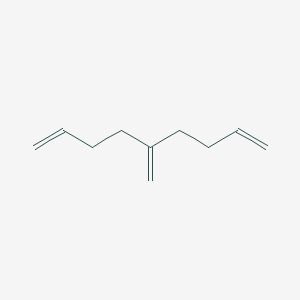

1,8-Nonadiene, 5-methylene- (molecular formula: C₁₀H₁₆) is an acyclic diene featuring two double bonds at the first and eighth carbon positions, with a methylene group (-CH₂-) at the fifth carbon. This configuration confers significant unsaturation, influencing its reactivity and physical characteristics. The compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 141–142°C and a density of 0.74 g/mL at 25°C. Its hydrocarbon-like odor and low viscosity make it easily distinguishable in laboratory settings.

Table 1: Key Physical Properties of 1,8-Nonadiene, 5-Methylene-

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.24 g/mol |

| Boiling Point | 141–142°C |

| Density (25°C) | 0.74 g/mL |

| Appearance | Colorless to pale yellow liquid |

| Odor | Hydrocarbon-like |

The linear arrangement of carbon chains and strategic placement of double bonds enable predictable reactivity patterns, particularly in cycloaddition and polymerization reactions.

Synthesis and Industrial Production

The synthesis of 1,8-nonadiene, 5-methylene- relies on advanced organic methodologies, with olefin metathesis and alkyne hydration being the most prominent approaches.

Olefin Metathesis

Olefin metathesis involves the redistribution of alkylidene groups between two alkenes, catalyzed by transition metals such as ruthenium or molybdenum. This method is favored for its high yield (>80%) and scalability, making it suitable for industrial production. Reaction conditions typically involve temperatures of 40–60°C and inert atmospheres to prevent side reactions.

Hydration of Alkynes

An alternative route involves the hydration of 1,8-nonadiyne using gold catalysts in the presence of sulfuric acid and methanol. This method selectively hydrates terminal alkynes to form the desired diene, though it requires stringent control over reaction parameters to avoid over-oxidation.

Table 2: Comparison of Synthetic Methods

| Method | Catalysts/Conditions | Yield (%) | Scalability |

|---|---|---|---|

| Olefin Metathesis | Ru/Mo catalysts, 40–60°C | 80–90 | High |

| Alkyne Hydration | Au/H₂SO₄, MeOH, 25–30°C | 70–75 | Moderate |

Industrial-scale production prioritizes olefin metathesis due to its efficiency and compatibility with continuous-flow reactors.

Chemical Reactivity and Mechanistic Pathways

The compound’s dual double bonds and methylene substituent enable diverse chemical transformations, including oxidation, reduction, and halogenation.

Oxidation Reactions

Oxidation of 1,8-nonadiene, 5-methylene- with agents like potassium permanganate (KMnO₄) or ozone (O₃) yields oxygenated derivatives such as aldehydes and ketones. For example, ozonolysis cleaves the double bonds to produce pentanedial and formaldehyde.

Reduction Reactions

Catalytic hydrogenation using palladium or platinum catalysts saturates the double bonds, converting the compound into decane. This reaction is critical for producing hydrocarbon fuels and lubricants.

Halogenation

Electrophilic addition of halogens (e.g., Cl₂, Br₂) occurs at the double bonds, forming dihalogenated products. Ultraviolet light often initiates radical-mediated pathways, leading to complex mixtures of mono- and di-substituted derivatives.

Applications in Industry and Research

Polymer Chemistry

The compound serves as a monomer in olefin metathesis polymerization, producing polyalkenamers with tunable thermal and mechanical properties. These polymers find use in automotive seals and high-performance adhesives.

Flavor and Fragrance Industry

Certain isomers contribute green, citrus-like notes to perfumes and food flavorings. Their low odor thresholds (ppm levels) make them valuable in microencapsulation technologies.

Materials Science

Researchers exploit its reactivity to synthesize carbon-rich nanomaterials, including graphene analogs and conductive polymers. Recent studies highlight its role in developing flexible electronics.

Future Research Directions

Emerging applications in biodegradable plastics and pharmaceutical intermediates warrant further exploration. Advances in asymmetric catalysis could unlock enantioselective syntheses of chiral derivatives, expanding its utility in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume